2-Chloro-6-(furan-3-yl)pyrazine
Description
Significance of Pyrazine (B50134) Derivatives in Chemical and Biological Sciences
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the field of heterocyclic chemistry. nih.gov Derivatives of pyrazine are not only prevalent in natural products but also form the core of numerous synthetic compounds with a wide array of applications. tandfonline.com In the realm of materials science, pyrazines are utilized in the development of new catalysts and functional materials. tandfonline.comnih.gov
However, it is in the biological sciences that pyrazine derivatives have arguably made their most significant impact. The pyrazine ring is a key structural component in many pharmacologically active molecules. tandfonline.com These compounds have demonstrated a remarkable diversity of biological activities, including anticancer, antibacterial, anti-inflammatory, antioxidant, and antipyretic properties. tandfonline.comnih.govnih.gov The low toxicity associated with many pyrazine compounds makes them attractive pharmacophores—the essential molecular features responsible for a drug's pharmacological activity—in the design of new therapeutic agents. acs.org The ubiquity and versatility of the pyrazine scaffold have cemented its status as a hot topic in pharmaceutical chemistry research. nih.gov
Role of Furan (B31954) Moieties in Heterocyclic Compound Design
Furan is a five-membered aromatic heterocycle containing one oxygen atom. First isolated from pine tar in 1870, furan and its derivatives have become indispensable building blocks in organic synthesis. achemblock.com The furan ring's unique electronic properties and reactivity make it a versatile starting material for constructing more complex molecules. achemblock.comnih.gov Its high electron density makes it susceptible to various chemical transformations, including electrophilic substitution and cycloaddition reactions, which are fundamental in synthetic chemistry. nih.gov
In medicinal chemistry, the furan moiety is incorporated into a wide range of therapeutic agents. google.comnih.gov Furan derivatives have been shown to exhibit an extensive spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and cardiovascular effects. google.comnih.gov The ability of the furan ring to act as a stable, easily functionalized scaffold, or as a flexible synthon for creating non-aromatic structures, makes it a highly valued component in the design of new drugs. walshmedicalmedia.com
Overview of Pyrazine-Furan Architectures as Privileged Scaffolds in Academic Investigations
The concept of a "privileged scaffold" is central to modern medicinal chemistry. A privileged structure is a molecular framework that is able to bind to multiple, distinct biological targets, often with high affinity. google.com These scaffolds, such as pyrazole (B372694) and 2,5-piperazinedione, serve as versatile templates for the development of novel, biologically active molecules. nih.govrsc.org Designing new drugs based on privileged structures is a powerful approach because these core frameworks often possess favorable drug-like properties. google.com
The hybridization of two or more known pharmacophores or privileged structures is a rational strategy aimed at creating novel molecular entities with potentially enhanced or multi-target biological activities. researchgate.net In this context, the combination of pyrazine and furan rings into a single "pyrazine-furan" architecture represents a logical step in the exploration of new chemical space. While the pyrazine-furan hybrid itself is not yet universally cited as a classic privileged scaffold, the individual prominence of both pyrazine and furan in numerous FDA-approved drugs and clinical candidates provides a strong rationale for investigating their combined potential. nih.govnih.gov The synthesis of libraries based on such hybrid scaffolds allows researchers to explore novel structure-activity relationships. mdpi.com
Contextualizing 2-Chloro-6-(furan-3-yl)pyrazine within Contemporary Research Domains
Specific academic research detailing the synthesis and biological activity of this compound is limited in publicly available literature. The compound is primarily available through commercial chemical suppliers as a building block for further synthetic elaboration.
However, its chemical structure places it firmly within active areas of contemporary research. The molecule is a 2,6-disubstituted pyrazine, a substitution pattern that is of significant interest. The chloro-substituent at the 2-position serves as a versatile chemical handle. It is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to create a library of novel derivatives. tandfonline.com This is a common strategy in medicinal chemistry to optimize biological activity. nih.gov
Research on analogous compounds provides context for the potential applications of this compound. For instance, studies on other 2-chloro-3-hydrazinopyrazine derivatives have explored their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research. nih.gov Similarly, extensive research on various 2-chloro-6-aryl pyrazines has been conducted to evaluate their cytotoxic effects against cancer cell lines. nih.govnih.gov The synthesis of related furan-dicarboxamides has also been pursued to explore their structural and biological properties. mdpi.com Therefore, this compound represents a readily accessible starting point for synthetic campaigns aimed at discovering new molecules with potential therapeutic value in areas such as oncology and neurodegenerative disease.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | achemblock.com |
| CAS Number | 1467570-87-1 | achemblock.com |
| Molecular Formula | C₈H₅ClN₂O | achemblock.com |
| Molecular Weight | 180.59 g/mol | achemblock.com |
| Purity | ≥95% | achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(furan-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-3-7(11-8)6-1-2-12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZKECBTZKGHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 2-Chloro-6-(furan-3-yl)pyrazine
The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the creation of the key carbon-carbon bond between the pyrazine (B50134) and furan (B31954) rings. These methods often utilize commercially available or readily synthesized precursors.
The synthesis of this compound fundamentally relies on the availability of suitable precursors for both the pyrazine and furan moieties. A common and logical starting material for the pyrazine core is 2,6-dichloropyrazine (B21018) . This symmetric dihalopyrazine offers two reactive sites for substitution, allowing for a stepwise functionalization. The synthesis of 2,6-dichloropyrazine itself can be achieved through the chlorination of monochloropyrazine.
For the furan component, furan-3-ylboronic acid or its corresponding pinacol (B44631) ester is a key precursor for palladium-catalyzed cross-coupling reactions. Alternatively, organotin reagents such as furan-3-ylstannanes can be employed in Stille couplings. The synthesis of these furan-3-yl organometallic reagents is well-documented in the chemical literature, often starting from 3-bromofuran (B129083) or 3-lithiofuran.
Another approach involves the metalation of chloropyrazine derivatives. The use of strong, non-nucleophilic bases like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride) allows for the regioselective deprotonation of chloropyrazines, creating a nucleophilic pyrazinyl species that can then react with an electrophilic furan precursor. nih.govresearchgate.netquora.com
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a powerful tool for the functionalization of heterocyclic compounds, including pyrazines. uomustansiriyah.edu.iqwikipedia.org The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (in this case, 2,6-dichloropyrazine) with an organoboron compound (furan-3-ylboronic acid or its ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The key to a successful synthesis of the target monosubstituted product lies in controlling the regioselectivity of the reaction. Due to the two equivalent chlorine atoms in 2,6-dichloropyrazine, a statistical mixture of mono- and di-substituted products is expected. However, by carefully controlling the stoichiometry of the reactants (using a slight excess of the dichloropyrazine) and the reaction conditions, the formation of the desired this compound can be favored.
A typical catalytic system for this transformation would involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., PPh₃, XPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent system like dioxane/water or toluene/water. nih.govrsc.orgnih.gov
Stille Coupling: The Stille reaction provides an alternative route, coupling 2,6-dichloropyrazine with a furan-3-ylstannane derivative, such as tributyl(furan-3-yl)stannane. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is also catalyzed by a palladium(0) complex. While often highly efficient, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Pyrazine Functionalization
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acid or ester | Organostannane |
| Toxicity of Reagents | Generally low | High |
| Byproducts | Boron-based, often water-soluble | Tin-based, often difficult to remove |
| Reaction Conditions | Requires a base | Often proceeds under neutral conditions |
| Functional Group Tolerance | Generally very good | Good, but can be sensitive to acidic conditions |
Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the synthesis of this compound. nih.govyoutube.comnih.gov In this approach, a nucleophilic furan species directly displaces one of the chlorine atoms on the 2,6-dichloropyrazine ring. The electron-deficient nature of the pyrazine ring facilitates this type of reaction.
To generate a suitable furan nucleophile, a strong base such as an organolithium reagent (e.g., n-butyllithium) can be used to deprotonate furan at the 3-position, forming 3-furyllithium. This highly reactive species can then attack 2,6-dichloropyrazine. Careful control of the reaction temperature, typically very low temperatures (-78 °C), is crucial to manage the high reactivity of the organolithium reagent and to favor monosubstitution.
One of the challenges with this method is the potential for side reactions, including the addition of the nucleophile to the pyrazine ring rather than substitution, and the formation of the disubstituted product. The choice of solvent and reaction conditions plays a critical role in directing the reaction towards the desired outcome.
Synthesis of Analogues and Derivatives of this compound
The this compound scaffold can be further modified to generate a library of analogues with diverse properties. These modifications can be targeted at either the pyrazine ring or the furan moiety.
The remaining chlorine atom on the pyrazine ring of this compound serves as a versatile handle for further functionalization. This allows for the introduction of a wide variety of substituents at the 6-position through another palladium-catalyzed cross-coupling reaction. For instance, a second Suzuki-Miyaura or Stille coupling with a different aryl or heteroaryl boronic acid or stannane (B1208499) can lead to the synthesis of unsymmetrically substituted 2,6-diarylpyrazines.
Furthermore, the chlorine atom can be displaced by various nucleophiles via SNAr reactions. For example, reaction with amines, alcohols, or thiols can introduce amino, alkoxy, or thioether functionalities, respectively. nih.govquora.com These transformations significantly expand the chemical space accessible from the this compound intermediate.
Table 2: Potential Modifications at the Pyrazine Ring of this compound
| Reaction Type | Reagent | Resulting Functional Group |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Aryl/heteroaryl |
| Stille Coupling | Aryl/heteroaryl stannane | Aryl/heteroaryl |
| Buchwald-Hartwig Amination | Amine | Amino |
| Nucleophilic Substitution | Alcohol/alkoxide | Alkoxy |
| Nucleophilic Substitution | Thiol/thiolate | Thioether |
The furan ring itself can also be a site for modification, although its reactivity is influenced by the electron-withdrawing nature of the attached pyrazine ring. Electrophilic aromatic substitution reactions on the furan ring are a common way to introduce new substituents. uomustansiriyah.edu.iqucalgary.caonlineorganicchemistrytutor.com The directing effect of the pyrazine substituent will influence the position of the incoming electrophile. Generally, electrophilic attack on a furan ring occurs preferentially at the C2 or C5 position due to the greater stability of the resulting cationic intermediate. uomustansiriyah.edu.iqonlineorganicchemistrytutor.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the 2- or 5-position of the furan ring in this compound.
Another strategy involves the use of pre-functionalized furan precursors in the initial coupling step. For example, using a substituted furan-3-ylboronic acid in the Suzuki-Miyaura coupling with 2,6-dichloropyrazine would directly lead to an analogue with a modified furan ring. This approach offers a more controlled and often higher-yielding route to specific furan-substituted analogues.
Exploration of Fused Ring Systems (e.g., Furo[2,3-b]pyrazines)
The construction of the furo[2,3-b]pyrazine scaffold, a fused ring system of biological and pharmaceutical relevance, represents a significant area of research. While not originating directly from this compound, a highly efficient method for synthesizing diversely substituted furo[2,3-b]pyrazines has been developed that highlights key strategies in heterocyclic synthesis. researchgate.netresearchgate.net This methodology is centered on the electrophilic cyclization of 5-chloro-3-substituted ethynyl-1-(4-methoxybenzyl)-pyrazin-2(1H)-ones. researchgate.net
The process is initiated by the cyclization of these pyrazinone precursors, mediated by either silver(I) salts or iodine, which act as electrophiles to trigger the ring-closing reaction onto the alkyne. researchgate.net This step efficiently constructs the core furo[2,3-b]pyrazine structure. Following the successful cyclization, the resulting substituted furo[2,3-b]pyrazines, which may contain chloro and iodo substituents, serve as versatile intermediates for further diversification through various palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This two-stage approach allows for the generation of a library of complex furo[2,3-b]pyrazines that would be difficult to obtain through other methods. researchgate.net
The table below summarizes the conditions for the iodine-mediated electrophilic cyclization to form the furo[2,3-b]pyrazine core.
Table 1: Iodine-Mediated Cyclization for Furo[2,3-b]pyrazine Synthesis
| Entry | R-Substituent | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | 2-Iodo-3-phenyl-furo[2,3-b]pyrazine | 5 | 95 |
| 2 | 4-Fluorophenyl | 2-Iodo-3-(4-fluorophenyl)-furo[2,3-b]pyrazine | 10 | 91 |
| 3 | Thiophen-2-yl | 2-Iodo-3-(thiophen-2-yl)-furo[2,3-b]pyrazine | 15 | 94 |
| 4 | Cyclohexenyl | 2-Iodo-3-cyclohexenyl-furo[2,3-b]pyrazine | 15 | 89 |
Data derived from a study on the diversity-oriented synthesis of substituted furo[2,3-b]pyrazines. researchgate.net
Reaction Mechanisms and Regioselectivity Studies
The reactivity of this compound is dominated by the interplay between the electron-deficient pyrazine ring and the electron-rich furan ring. This electronic dichotomy is central to understanding its reaction pathways and the regiochemical outcomes of its transformations.
Investigation of Reaction Pathways and Intermediate Formation
The primary reaction pathways available to this compound involve transformations at the chloro-substituted carbon. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for aryl chlorides. The generally accepted reaction mechanism proceeds through a catalytic cycle involving several key intermediates:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine ring, forming a Pd(II) intermediate.
Transmetalation : The organic group from the coupling partner (e.g., an aryl boronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final cross-coupled product.
Alternatively, the chloro substituent can be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens, which stabilize the key intermediate. The reaction proceeds in two steps:
Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Chloride Elimination : The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.
Regiochemical Control in Substitution and Coupling Reactions
Regioselectivity becomes a critical consideration in molecules with multiple potential reaction sites. While this compound has only one chloro-substituent, the principles governing regioselectivity in related dihalo- and substituted halopyrazines provide insight into the factors that control reactivity. rsc.org
In Suzuki-Miyaura coupling reactions of dihalopyrazines, both electronic and steric factors influence which halide is replaced. rsc.org For instance, alkoxy and amino substituents on the pyrazine ring typically direct the oxidative addition of the palladium catalyst to the adjacent C-X bond. rsc.org In the case of 2,6-disubstituted pyrazines, amino groups have been shown to direct coupling to the C-2 position. rsc.org
For Nucleophilic Aromatic Substitution (SNAr) reactions, regioselectivity is often highly predictable. In studies on 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack occurs almost exclusively at the C4 position under a wide range of conditions, demonstrating the powerful directing effect of the heterocyclic ring structure. nih.gov This high degree of regiochemical control is attributed to the greater stabilization of the Meisenheimer intermediate formed by attack at C4. By analogy, for a pyrazine ring, the position most activated by the nitrogen atoms and any other substituents will be the preferred site of attack. For this compound, the sole chloro-substituent is the only viable leaving group for a standard SNAr reaction.
Table 2: Factors Influencing Regioselectivity in Pyrazine Reactions
| Reaction Type | Influencing Factor | Effect on Regioselectivity |
|---|---|---|
| Suzuki Coupling | Electronic Effects | Alkoxy or amino groups direct coupling to the adjacent position. rsc.org |
| Suzuki Coupling | Steric Hindrance | Bulky groups can hinder palladium insertion, favoring reaction at a less crowded site. |
| SNAr | Ring Electronics | Nucleophilic attack is favored at the most electron-deficient carbon atom that bears a good leaving group. |
| SNAr | Intermediate Stability | The reaction proceeds via the most stable Meisenheimer complex, leading to high regioselectivity. nih.gov |
Mechanistic Insights into Electrophilic and Nucleophilic Processes
Nucleophilic Processes : The dominant nucleophilic process for this compound is the SNAr reaction at the C2 position. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency activates the C-Cl bond, making the carbon atom susceptible to attack by a wide range of nucleophiles. The stability of the resulting Meisenheimer intermediate is the key to this pathway's viability.
Electrophilic Processes : Electrophilic attack on the pyrazine ring itself is mechanistically disfavored. The electron-withdrawing character of the ring deactivates it towards attack by electrophiles. In contrast, the attached furan ring is electron-rich and is generally susceptible to electrophilic substitution. However, the presence of the strongly deactivating 2-chloropyrazin-6-yl substituent significantly reduces the nucleophilicity of the furan ring. Should an electrophilic substitution occur on the furan ring, it would likely be directed to the C2' or C5' positions, which are furthest from the deactivating pyrazinyl group and are the typical sites of electrophilic attack in furan.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For molecules like 2-Chloro-6-(furan-3-yl)pyrazine, DFT, particularly using functionals like B3LYP, is employed to determine key characteristics. nih.govchemrxiv.org
Electronic Structure: DFT calculations help in understanding the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability. nih.govrsc.org For pyrazine (B50134) derivatives, these frontier molecular orbitals are crucial in defining intramolecular charge transfer interactions. researchgate.net
Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process minimizes the total energy of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. For similar heterocyclic systems, calculated bond lengths and angles have been shown to be in close agreement with experimental data from X-ray diffraction. researchgate.net
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These computed frequencies, after appropriate scaling, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes. nih.govnih.gov The potential energy distribution (PED) analysis derived from these calculations helps in assigning the calculated frequencies to specific atomic motions, such as stretching, bending, and torsional modes within the pyrazine and furan (B31954) rings. chemrxiv.org
Below is a representative table illustrating the type of data obtained from DFT calculations for a substituted pyrazine derivative, which would be analogous for this compound.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| N1-C2 | 1.335 | C6-N1-C2 | 115.5 |
| C2-C3 | 1.420 | N1-C2-C3 | 123.0 |
| C5-C6 | 1.415 | C(Furan)-C6-N1 | 117.0 |
| C6-C(Furan) | 1.470 | C2-N1-C6-C(Furan) | 180.0 |
| Note: This data is illustrative for a generic substituted pyrazine and not specific to this compound. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations used for characterizing electronic structure. researchgate.netresearchgate.net While computationally more demanding than DFT, they can provide highly accurate results, especially when combined with post-HF methods. These calculations are valuable for obtaining precise energy values and understanding electron correlation effects, which are important for a comprehensive description of the molecule's electronic behavior. researchgate.net For related halogenated aromatic compounds, ab initio methods have been successfully used to compute optimized geometries and vibrational spectra. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.gov By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO provides quantitative information about the stability arising from these interactions. rsc.orgresearchgate.net
For this compound, NBO analysis would elucidate the electronic interactions between the electron-donating furan ring and the electron-withdrawing chloropyrazine ring. This analysis can quantify the stabilization energies associated with electron delocalization from the lone pairs of the furan's oxygen atom and the pyrazine's nitrogen atoms into antibonding orbitals. Such intramolecular charge transfer is a key factor influencing the molecule's reactivity and electronic properties. rsc.orgafricaresearchconnects.com Studies on similar pyrazine derivatives have used NBO analysis to confirm the presence of charge-transfer interactions, which contribute significantly to molecular stability. nih.govrsc.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules or biological targets.
Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, offering insights into conformational changes and interactions with the environment. arxiv.org
Conformational Analysis: For this compound, a key flexible bond is the one connecting the furan and pyrazine rings. MD simulations can explore the rotational landscape of this bond, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Solvent Effects: MD simulations can explicitly model the surrounding solvent molecules, allowing for the study of how the solvent influences the molecule's conformation and dynamics. This is particularly important for predicting the behavior of the compound in a biological or chemical environment.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govresearchgate.net
For this compound, docking studies could be performed against a relevant protein target to assess its potential as an inhibitor or modulator. The process involves:
Preparing the 3D structures of both the ligand (this compound) and the receptor protein.
Using a docking algorithm to systematically explore possible binding poses of the ligand within the active site of the protein.
Scoring the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
The results of a docking study would provide the binding energy for the most stable pose and detail the specific intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.govresearchgate.netresearchgate.net For example, the nitrogen atoms in the pyrazine ring could act as hydrogen bond acceptors, while the aromatic furan and pyrazine rings could engage in π-stacking interactions. researchgate.net
A hypothetical docking results table might look as follows:
| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase X | -8.5 | LYS 76, GLU 91 | Hydrogen Bond |
| PHE 160 | π-π Stacking | ||
| Protease Y | -7.2 | ASP 25 | Hydrogen Bond |
| TRP 42 | π-π Stacking | ||
| Note: This data is hypothetical and for illustrative purposes only. |
No Publicly Available Computational and Theoretical Data for this compound
Despite a comprehensive search of available scientific literature and databases, no specific computational and theoretical chemistry investigations for the compound this compound have been publicly reported.
Therefore, it is not possible to provide a detailed analysis based on the requested outline, which includes Frontier Molecular Orbital (FMO) theory applications, prediction of reaction sites and pathways, and in silico pharmacokinetic and druglikeness profiling.
The requested sections and subsections require specific data derived from computational studies, such as:
Frontier Molecular Orbital (FMO) Theory Applications: This would necessitate information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, and the resulting energy gap, which are calculated using quantum chemical methods.
Prediction of Reaction Sites and Pathways: This analysis relies on data from methods like molecular electrostatic potential (MEP) maps, Fukui functions, or simulated reaction mechanisms, none of which are available for this specific molecule.
In silico Pharmacokinetic and Druglikeness Profiling (Computational ADMET Prediction): Generating tables for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions and druglikeness properties (e.g., Lipinski's Rule of Five) requires the output of specialized software that has been applied to this compound.
Without any published research on this particular compound, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.
Pharmacological and Biological Research: Pre Clinical and Mechanistic Insights
Target Identification and Mechanism of Action Studies
Research into furan-pyrazine derivatives has identified key molecular targets and elucidated the biological pathways influenced by these compounds, primarily in the contexts of antiviral and epigenetic regulation.
Elucidation of Specific Biological Pathways Influenced by the Compound
By acting on these molecular targets, furan-pyrazine compounds influence critical biological pathways.
Viral Replication Pathway: The flavivirus NS2B-NS3 protease is essential for cleaving the viral polyprotein into individual, functional proteins required for viral replication and assembly. mdpi.comnih.govnih.gov By inhibiting this protease, furan-pyrazine analogues effectively halt the viral lifecycle, preventing the propagation of the virus in infected cells. mdpi.commdpi.com This mechanism makes the NS2B-NS3 protease a highly validated target for developing broad-spectrum anti-flavivirus therapies. mdpi.comnih.gov
Gene Regulation and DNA Damage Response: Histone acetyltransferases like p300/CBP play a pivotal role in regulating gene expression by acetylating histone lysine (B10760008) residues, which leads to chromatin decondensation and increased gene accessibility. nih.govnih.gov By inhibiting p300/CBP, pyrazine-containing compounds can modulate these epigenetic processes, which are often dysregulated in diseases like cancer. nih.gov Furthermore, other pyrazine-based scaffolds have been developed as inhibitors of Checkpoint Kinase 1 (CHK1), a key kinase in the DNA damage response pathway. nih.govresearchgate.net Inhibition of CHK1 can disrupt cell cycle checkpoints, potentiating the effects of DNA-damaging cancer therapies. nih.gov
Enzyme Inhibition Profiles and Kinase Selectivity
The furan-pyrazine scaffold has demonstrated a capacity for potent and, in some cases, selective inhibition of various enzymes, highlighting its versatility as a pharmacophore.
Inhibition of Flavivirus NS2B-NS3 Protease by Furan-Pyrazine Analogues
A series of 2,5,6-trisubstituted pyrazine (B50134) compounds have emerged as potent, allosteric inhibitors of the Zika virus protease (ZVpro). mdpi.com Structure-activity relationship (SAR) studies identified that a furan-3-yl group at one of the substitution positions contributes to potent inhibitory activity. mdpi.com One such analogue demonstrated an IC₅₀ value of 200 nM against ZIKV protease and effectively reduced viral replication in cellular assays. mdpi.com The mechanism of these compounds is non-competitive, consistent with their binding to an allosteric site rather than the active site, which reduces the maximum rate of reaction (Vmax) without altering the substrate binding affinity (Km). nih.gov
Table 1: Inhibition of Flavivirus NS2B-NS3 Protease by Furan-Pyrazine Analogues
| Compound Analogue | Target | IC₅₀ (nM) | Inhibition Type | Source |
|---|---|---|---|---|
| 2,5,6-trisubstituted pyrazine with furan-3-yl group | Zika Virus Protease | 200 | Allosteric/Non-competitive | mdpi.com |
| 2,5,6-trisubstituted pyrazine with tetrahydropyran-3-yl ring | Zika Virus Protease | 130 | Allosteric/Non-competitive | mdpi.commdpi.com |
Modulation of Other Relevant Enzyme Activities (e.g., Histone Acetyltransferases, Alkaline Phosphatase, CHK1)
The pyrazine core is a versatile scaffold found in inhibitors of several other important enzyme classes.
Histone Acetyltransferases (HATs): Structure-activity relationship studies of 1,4-pyrazine-containing compounds led to the discovery of a potent inhibitor of p300/CBP HAT. A compound featuring a furan-3-ylphenyl group was found to have an IC₅₀ of 1.4 μM. nih.gov
Alkaline Phosphatase (AP): Research has shown that pyrazine carboxamide derivatives can act as significant inhibitors of alkaline phosphatase. One such derivative demonstrated potent inhibition of AP with an IC₅₀ value of 1.469 ± 0.02 μM. mdpi.com This activity is noteworthy as elevated alkaline phosphatase levels are associated with various conditions, including certain types of cancer and bone disorders. researchgate.net Other heterocyclic scaffolds, such as pyrazolo-oxothiazolidines, have also been identified as powerful, non-competitive AP inhibitors. nih.govnih.gov
Checkpoint Kinase 1 (CHK1): While not direct analogues of 2-Chloro-6-(furan-3-yl)pyrazine, novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and highly selective inhibitors of CHK1. nih.govresearchgate.net This demonstrates that the pyrazine ring can serve as a core for developing selective kinase inhibitors for applications in oncology. nih.govnih.gov
Table 2: Inhibition of Other Enzymes by Pyrazine Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 1,4-Pyrazine with furan-3-ylphenyl group | p300/CBP HAT | 1.4 | nih.gov |
| Pyrazine carboxamide derivative (5d) | Alkaline Phosphatase | 1.469 | mdpi.com |
Antimicrobial and Antiparasitic Potential
The biological activities of furan-pyrazine derivatives extend to combating microbial and parasitic organisms. Both the pyrazine and furan (B31954) moieties are found in various compounds with established antimicrobial properties. nih.govrjpbcs.com
Antimicrobial Activity: Pyrazine carboxamide derivatives have been synthesized and tested for antibacterial activity against clinically isolated, extensively drug-resistant (XDR) Salmonella Typhi. One of the most active compounds showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL, demonstrating its potential to combat multidrug-resistant bacterial strains. mdpi.com Other related heterocyclic systems, such as triazolo[4,3-a]pyrazine derivatives, have also shown good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The antimicrobial action of furan derivatives is thought to occur through mechanisms such as the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov
Antiparasitic Potential: While direct studies on the antiparasitic effects of this compound are limited, related structures containing the furan ring have shown promise. For instance, a 2-[5-(furan-2-yl)thiophen-2-yl]indole derivative was found to be highly effective in a mouse model of African trypanosomiasis, curing all infected mice at the tested dose. nih.gov This highlights the potential contribution of the furan moiety to antiparasitic activity, suggesting a possible avenue for future investigation of furan-pyrazine compounds.
Evaluation of Antibacterial Activities in vitro
There is currently no available scientific data on the in vitro antibacterial activity of this compound. Research on related heterocyclic compounds containing pyrazine, furan, or chloro-substituents has shown a range of antibacterial effects. For instance, some novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, certain fluoroquinolone derivatives incorporating a pyrazolo[4,3-c]pyridin-5(4H)-yl moiety have exhibited potent inhibitory activity, particularly against various Staphylococcus and Streptococcus species. mdpi.com Hybrid chloro, dichloro-phenylthiazolyl-s-triazines have also been synthesized and evaluated for their antibacterial potential. nih.gov However, without direct experimental evaluation, the specific antibacterial profile of this compound remains unknown.
Assessment of Antiviral Activities (excluding human trial data)
Detailed preclinical assessments of the antiviral activities of this compound are not present in the available scientific literature. Research into other pyrazine-containing molecules has indicated potential antiviral applications. For example, certain pyrazine-triazole conjugates have been investigated for their potency against SARS-CoV-2. nih.gov Additionally, various small molecules have been explored as inhibitors of viral entry and replication for coronaviruses. nih.gov Nevertheless, specific data on the efficacy of this compound against any viral strain is not documented.
Antileishmanial Activity Investigations
Investigations into the antileishmanial activity of this compound have not been reported in published research. The development of novel antileishmanial agents is an active area of research, with various heterocyclic compounds being explored. For example, pyrazole (B372694) derivatives have been identified as possessing promising antileishmanial activity against Leishmania major. nih.gov Studies on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have also shown potential leishmanicidal effects against Leishmania mexicana. nih.gov Cinnamide derivatives containing a 1,2,3-triazole fragment have also been synthesized and evaluated for their activity against Leishmania braziliensis. mdpi.com However, the specific antileishmanial potential of this compound has not been determined.
DNA and Other Biomolecule Interaction Studies
Analysis of DNA-Binding Modes and Affinity
There is no available information from studies analyzing the DNA-binding modes and affinity of this compound. The interaction with DNA is a known mechanism of action for some antibacterial agents, such as fluoroquinolones, which target DNA gyrase and topoisomerase IV. mdpi.com However, without experimental data, it is not possible to ascertain if this compound interacts with DNA or to characterize the nature of any such potential interaction.
Investigation of Interactions with Proteins and Other Biological Macromolecules
Specific investigations into the interactions of this compound with proteins and other biological macromolecules have not been documented. The biological activity of many therapeutic agents is predicated on their ability to bind to specific protein targets. For instance, some pyrazoline hybrids have been identified as disruptors of the RAD51-BRCA2 protein-protein interaction, which is relevant in cancer research. nih.gov Without dedicated studies, the protein interaction profile of this compound remains uncharacterized.
Structure Activity Relationship Sar and Ligand Design Principles
Systematic SAR Studies of 2-Chloro-6-(furan-3-yl)pyrazine and its Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological effects. For the this compound scaffold, these studies involve systematically modifying the pyrazine (B50134) core, the furan (B31954) ring, and the chloro substituent to map the chemical space and identify key interactions with biological targets.
The core structure of this compound features a halogen atom (chlorine) and a heteroaromatic ring (furan). Both substituents offer vectors for modification to probe interactions with target proteins and to modulate physicochemical properties like solubility and lipophilicity.
Pyrazine Core Modifications : The nitrogen atoms on the pyrazine ring act as hydrogen bond acceptors, which can be crucial for binding to protein targets. Modifications to other positions on the pyrazine ring, for example, by introducing small alkyl or aryl groups, can influence steric and electronic properties.
Chloro Group Modification : The chlorine atom at the 2-position is an important feature. Halogens can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Replacing chlorine with other halogens (e.g., fluorine, bromine) or with bioisosteric groups like a methyl or cyano group would systematically probe the importance of size, electronegativity, and hydrogen-bonding capacity at this position.
To illustrate the principles of substituent modification, the following table presents data from a study on a series of acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives, which share a pyrazine core. The study evaluated their antiproliferative activities against various cancer cell lines, demonstrating how modifications to a substituent (R) dramatically impact potency (measured by IC₅₀ values). mdpi.com
| Compound | Substituent (R) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) |
|---|---|---|---|---|
| 17a | H | >50 | >50 | >50 |
| 17b | 4-F | 1.23 ± 0.13 | 1.43 ± 0.21 | 2.31 ± 0.29 |
| 17c | 4-Cl | 2.05 ± 0.19 | 1.74 ± 0.22 | 4.78 ± 0.43 |
| 17l | 2,4-diCl | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | - | 1.02 ± 0.11 | 1.13 ± 0.15 | 1.35 ± 0.19 |
Table 1: Antiproliferative activities of substituted acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives. This table illustrates how different substituents on an aryl ring attached to a pyrazine-based scaffold influence cytotoxic activity against three human cancer cell lines (A549, MCF-7, Hela). Data from a 2022 study on dual c-Met/VEGFR-2 inhibitors. mdpi.com
As shown in the table, the unsubstituted compound (17a) was inactive, while the introduction of halogen substituents on the phenyl ring led to a significant increase in potency, with the 2,4-dichloro substituted compound (17l) showing the highest activity, comparable to the control drug foretinib. mdpi.com This highlights the critical role that substituent choice and position play in determining biological efficacy.
For this compound, several positional isomers could be considered:
Furan Ring Attachment : The parent compound has the furan ring attached at its 3-position. An isomer with the furan attached at its 2-position (2-Chloro-6-(furan-2-yl)pyrazine) would have a different spatial arrangement and electronic vector, potentially leading to a different binding mode or affinity with a target protein.
Substituent Positions on the Pyrazine Ring : Moving the chloro and furan-3-yl groups to other positions on the pyrazine ring, such as in 2-Chloro-5-(furan-3-yl)pyrazine or 2-Chloro-3-(furan-3-yl)pyrazine, would drastically alter the molecule's shape and the orientation of its functional groups. Studies on other D–A–D (donor-acceptor-donor) compounds with pyrazine derivatives have shown that changing the substituent position can significantly affect the molecule's electronic properties and energy levels. mdpi.com These changes can profoundly impact how the molecule fits into a receptor's binding pocket and forms key interactions.
Exploring these isomers allows medicinal chemists to fine-tune the orientation of key binding elements to maximize potency and selectivity.
Pharmacophore Modeling and Chemoinformatic Approaches to Ligand Design
Modern drug design heavily relies on computational methods to accelerate the discovery of new therapeutic agents. Pharmacophore modeling and other chemoinformatic approaches are essential for rationally designing ligands based on the this compound scaffold.
A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to interact optimally with a specific biological target. For a series of active derivatives of this compound, a pharmacophore model might include features such as:
Hydrogen bond acceptors (the pyrazine nitrogens).
A hydrophobic/aromatic region (the furan ring).
A halogen bond donor (the chlorine atom).
These models can be generated based on the structure of a known ligand-target complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based). Once validated, these pharmacophore models serve as 3D search queries to screen large virtual compound libraries, identifying novel molecules that possess the desired features and are likely to be active. Chemoinformatic tools can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. nih.gov
Lead Optimization Strategies for Enhanced Efficacy and Target Specificity
Once a "hit" compound like this compound is identified from a screening campaign, it undergoes a process of lead optimization to improve its properties into those of a drug candidate. This iterative process involves synthesizing and testing new analogs to enhance potency, selectivity, and pharmacokinetic characteristics.
Key optimization strategies include:
Enhancing Potency : Guided by SAR and pharmacophore models, chemists make targeted modifications to improve binding affinity. This could involve exploring different substituents on the furan ring to fill a hydrophobic pocket in the target protein or replacing the chlorine with a group that forms stronger interactions.
Improving Selectivity : A drug should ideally interact with its intended target and not with other related proteins, which could cause off-target side effects. Selectivity can be improved by designing modifications that exploit subtle differences between the binding sites of the target and off-target proteins.
Optimizing ADMET Properties : A potent compound is useless if it cannot reach its target in the body. Lead optimization involves modifying the structure to improve properties like solubility, membrane permeability, and metabolic stability. For example, in a pyrazinylpiperazine series, deleting a chlorine atom and adding a hydroxyl group significantly altered the compound's profile, leading to a more potent derivative. nih.gov This process often involves balancing improvements in potency with the maintenance of good pharmacokinetic properties.
Role of Stereochemistry in Activity and Binding
While the parent molecule this compound is achiral, stereochemistry becomes a critical consideration as soon as chiral centers are introduced during lead optimization. Living systems are chiral environments, and as a result, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
For instance, if a substituent introduced onto the furan ring or a group replacing the chlorine atom creates a stereocenter, the resulting (R) and (S) enantiomers must be considered as separate chemical entities. One enantiomer may fit perfectly into the target's binding site and elicit the desired response, while the other may be inactive or even bind to a different target, causing unwanted side effects. Studies on other pyrazine-containing natural products, such as the Cephalostatin family, have shown that the stereochemistry of substituents can lead to a large enhancement or reduction in biological activity. researchgate.net Therefore, if chiral derivatives of this compound are developed, their stereoselective synthesis and the separate evaluation of each stereoisomer are crucial steps in the drug development process. researchgate.net
Potential Applications and Future Research Directions
Development of Novel Bioactive Compounds and Pharmacological Leads
The fusion of pyrazine (B50134) and furan (B31954) rings in a single molecular entity creates a pharmacophore with considerable potential for biological activity. Pyrazine derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govmdpi.comnih.govdntb.gov.ua The incorporation of a furan ring can further modulate these activities and introduce new therapeutic possibilities.
Research into pyrazine-containing hybrids has demonstrated their capacity to act as potent inhibitors of various enzymes and cellular pathways. For instance, certain pyrazine derivatives have shown inhibitory activity against targets like HCV NS5B RdRp and RhoA, which are implicated in viral infections and cardiovascular diseases, respectively. nih.gov The hybridization of pyrazines with natural products such as chalcones, polyphenols, and flavonoids has yielded compounds with significant antitumor activity against various cancer cell lines, including HT-29, MCF-7, and HCT116. nih.gov
The furan moiety itself is a key component in numerous therapeutic agents, contributing to a range of medicinal properties. nih.gov The combination of these two heterocyclic systems in 2-Chloro-6-(furan-3-yl)pyrazine offers a promising strategy for the development of new pharmacological leads with enhanced efficacy and novel mechanisms of action. Future research will likely focus on synthesizing a library of derivatives by modifying both the pyrazine and furan rings to explore their structure-activity relationships (SAR) against a panel of biological targets.
Table 1: Examples of Bioactive Pyrazine-Furan Analogs and Their Potential
| Compound Class | Biological Target/Activity | Reference |
| Cinnamate-pyrazine derivatives | HCV NS5B RdRp inhibitors | nih.gov |
| Chalcone-pyrazine hybrids | Anticancer activity against BPH-1 and MCF-7 cells | nih.gov |
| Polyphenol-pyrazine hybrids | Inhibitory effects on MCF-7 cells | nih.gov |
| Flavonoid-pyrazine hybrids | Antitumor activity against HT-29 and MCF-7 cell lines | nih.gov |
| 2-Chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase inhibitors | nih.gov |
Advancements in Medicinal Chemistry Through Pyrazine-Furan Hybrids
The study of pyrazine-furan hybrids like this compound contributes significantly to the broader field of medicinal chemistry. These hybrids serve as excellent scaffolds for applying principles of molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with potentially synergistic or additive effects. mdpi.com This approach can lead to compounds with improved potency, reduced toxicity, and better pharmacokinetic profiles compared to their individual components. nih.gov
The pyrazine ring, with its two nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, enhancing binding affinity to target proteins. mdpi.com The furan ring, on the other hand, can influence the molecule's lipophilicity and metabolic stability. By systematically modifying the substituents on both rings of this compound, medicinal chemists can fine-tune these properties to optimize drug-like characteristics.
The development of pyrazine-based compounds has already led to clinically used drugs, highlighting the importance of this heterocyclic core in drug discovery. mdpi.com The exploration of pyrazine-furan hybrids represents a logical and promising extension of this research, with the potential to yield new classes of therapeutic agents.
Exploration of New Therapeutic Areas and Target Pathways
The diverse biological activities reported for pyrazine and furan derivatives suggest that hybrids incorporating both moieties could be active against a wide range of diseases. nih.govnih.gov While research on this compound itself is still in its early stages, the known activities of related compounds provide a roadmap for future investigations.
For example, pyrazoline-containing compounds, which share structural similarities with pyrazine derivatives, have shown promise as therapeutic agents for neurodegenerative disorders by targeting enzymes like acetylcholinesterase and monoamine oxidase. nih.gov Similarly, furan-pyrazole hybrids have been investigated as anti-neuroinflammatory agents. researchgate.net This suggests that derivatives of this compound could be explored for their potential in treating central nervous system disorders.
Furthermore, the ability of pyrazine derivatives to modulate various signaling pathways, such as those involving reactive oxygen species (ROS), opens up possibilities for their use in cancer therapy and other conditions associated with oxidative stress. nih.gov Future research should involve high-throughput screening of this compound derivatives against a broad array of biological targets to uncover novel therapeutic applications.
Innovations in Synthetic Methodologies for Related Heterocyclic Systems
The synthesis of this compound and its analogs drives innovation in synthetic organic chemistry. The construction of the core pyrazine-furan scaffold and the subsequent functionalization of the molecule require the development and optimization of various synthetic methods.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for modifying heterocyclic systems. nih.gov These reactions can be employed to introduce a variety of substituents onto the pyrazine ring of this compound, starting from the reactive chloro group. The development of efficient and regioselective coupling methods for this specific substrate would be a valuable contribution to the synthetic chemist's toolbox.
Furthermore, the synthesis of the initial this compound molecule itself can be a subject of methodological improvement. Exploring novel and more efficient routes to this key intermediate can facilitate its wider use in research and development. Innovations in areas such as C-H activation and flow chemistry could potentially streamline the synthesis of this and related heterocyclic compounds.
Synergistic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
The development of new drugs based on scaffolds like this compound can be significantly accelerated by the integration of computational and experimental methods. Computational chemistry, including techniques like density functional theory (DFT) and molecular docking, can provide valuable insights into the electronic properties, reactivity, and potential biological activity of novel compounds. nih.govresearchgate.net
For instance, computational studies can be used to predict the most likely sites of metabolic attack on a molecule, guiding the design of more stable analogs. Molecular docking simulations can help to identify potential biological targets for a new compound and to predict its binding mode and affinity. researchgate.net This in silico screening can prioritize the synthesis of compounds with the highest probability of being active, saving time and resources in the laboratory.
The experimental validation of computational predictions is crucial for the success of this integrated approach. The synthesized compounds can be tested in vitro and in vivo to confirm their biological activity and to refine the computational models. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and is perfectly suited for the exploration of the therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-(furan-3-yl)pyrazine?
- Methodological Answer :
- Nucleophilic Substitution : React 2,6-dichloropyrazine with furan-3-yl nucleophiles (e.g., Grignard reagents) under inert conditions. Optimize temperature (60–80°C) and solvent (THF or DMF) for regioselectivity .
- Cross-Coupling : Use Suzuki-Miyaura coupling with 2-chloro-6-bromopyrazine and furan-3-yl boronic acid pinacol ester. Catalyze with Pd(PPh₃)₄ in a base (e.g., Na₂CO₃) and solvent (toluene/ethanol) at reflux .
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns. The chloro group at C2 and furan at C6 produce distinct deshielding in spectra .
- X-ray Crystallography : Use SHELX software for structure refinement. Crystallize in ethyl acetate/hexane mixtures; validate bond lengths and angles against pyrazine derivatives .
Q. What preliminary biological activities are associated with pyrazine derivatives like this compound?
- Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays). Compare with chloramphenicol as a control .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2C receptors) using -mesulergine. Assess IC₅₀ values to gauge affinity .
Advanced Research Questions
Q. How do substituents on the pyrazine core influence 5-HT2C receptor selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., chloro, furan, imidazole). Use molecular docking (AutoDock Vina) to map interactions with 5-HT2C’s binding pocket. Validate via in vitro cAMP assays .
- Data Analysis : Compare binding free energies (ΔG) and hydrogen-bonding networks. For example, furan’s oxygen may form π-stacking with Phe328, enhancing selectivity over 5-HT2A .
Q. What computational methods predict the electronic excitation dynamics of this compound?
- Methodological Answer :
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Model S₁/S₂ excited states with a 24-mode Hamiltonian. Include vibronic couplings between π→π* transitions and ring vibrations. Validate via UV-Vis absorption spectra .
- Nonradiative Decay Analysis : Track conical intersections using quantum dynamics simulations. Furan’s electron-donating effects may stabilize S₁, reducing internal conversion rates .
Q. How does the furan substituent affect photophysical properties in surface-adsorbed systems?
- Methodological Answer :
- Surface-Enhanced Phosphorescence : Deposit the compound on Ag or Au surfaces via argon spacer layers. Measure lifetime decay (time-resolved spectroscopy) to assess distance-dependent quenching. Compare with pyrazine’s intrinsic τ₀ (~100 ns) .
- Theoretical Modeling : Apply classical image dipole theory to predict emission quenching. Furan’s polarizability may alter dipole-surface interactions, modulating Förster resonance energy transfer (FRET) efficiency .
Notes
- Experimental Design : For SAR studies, include negative controls (e.g., unsubstituted pyrazine) and validate via dose-response curves .
- Data Contradictions : Discrepancies in receptor selectivity may arise from assay conditions (e.g., cell lines, ligand concentrations). Replicate studies in multiple models (CHO vs. HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
